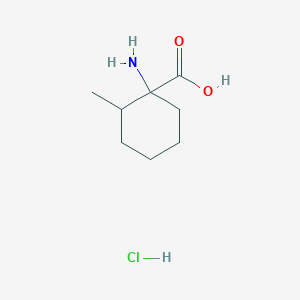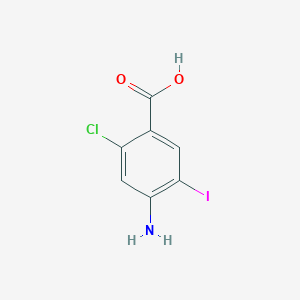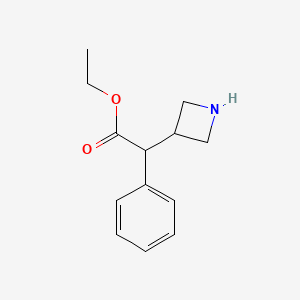
Ethyl 2-(azetidin-3-yl)-2-phenylacetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-(azetidin-3-yl)-2-phenylacetate is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and organic synthesis. The azetidine ring is known for its unique structural properties, which can impart interesting biological activities to the compounds containing it.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(azetidin-3-yl)-2-phenylacetate can be achieved through several methods. One common approach involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This reaction typically requires a base catalyst such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) and proceeds under mild conditions to yield the desired azetidine derivatives.
. This photochemical reaction is highly efficient for synthesizing functionalized azetidines, although it may require specific photochemical equipment and conditions.
Industrial Production Methods
Industrial production of this compound may involve scaling up the aforementioned synthetic routes. The aza-Michael addition method is particularly suitable for industrial applications due to its simplicity and efficiency. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, can further enhance the yield and purity of the product.
化学反応の分析
Types of Reactions
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can undergo various chemical reactions, including:
Oxidation: The azetidine ring can be oxidized to form corresponding N-oxides.
Reduction: Reduction of the azetidine ring can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the azetidine ring is substituted with different nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or halides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives of the compound.
Substitution: Various substituted azetidine derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 2-(azetidin-3-yl)-2-phenylacetate has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and protein binding.
Industry: Used in the synthesis of various fine chemicals and intermediates for pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of ethyl 2-(azetidin-3-yl)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates or inhibitors, thereby modulating the activity of the target proteins. This interaction can lead to various biological effects, including enzyme inhibition or activation, receptor modulation, and changes in cellular signaling pathways .
類似化合物との比較
Ethyl 2-(azetidin-3-yl)-2-phenylacetate can be compared with other azetidine derivatives:
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are used as GABA derivatives and have applications in medicinal chemistry.
3-(prop-1-en-2-yl)azetidin-2-one: Known for its antiproliferative and tubulin-destabilizing effects.
(azetidin-2-yl)acetic acid: An analogue of homoproline, used in the synthesis of peptides and other biologically active molecules.
This compound stands out due to its unique ester functionality, which can be further modified to enhance its biological activity and pharmacokinetic properties.
特性
分子式 |
C13H17NO2 |
|---|---|
分子量 |
219.28 g/mol |
IUPAC名 |
ethyl 2-(azetidin-3-yl)-2-phenylacetate |
InChI |
InChI=1S/C13H17NO2/c1-2-16-13(15)12(11-8-14-9-11)10-6-4-3-5-7-10/h3-7,11-12,14H,2,8-9H2,1H3 |
InChIキー |
QANFVYJQAHTLDM-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C(C1CNC1)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[4-(Difluoromethyl)phenyl]-2-(methylamino)butan-1-one hydrochloride](/img/structure/B13518684.png)
![2-[4-Bromo-3-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13518686.png)
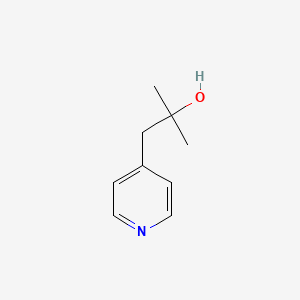
![(2,2-Dimethylpropyl)[(1,3-thiazol-2-yl)methyl]amine](/img/structure/B13518689.png)

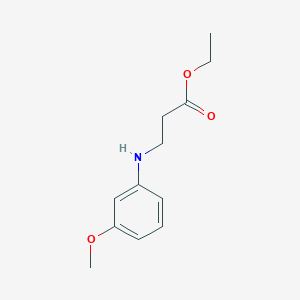
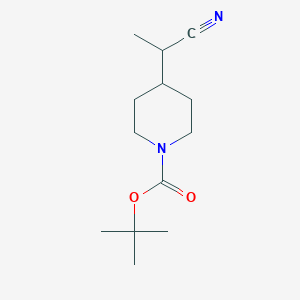
![N-{[4-(1-aminoethyl)phenyl]methyl}-3,3-dimethyl-2,3-dihydro-1-benzofuran-5-carboxamide hydrochloride](/img/structure/B13518716.png)
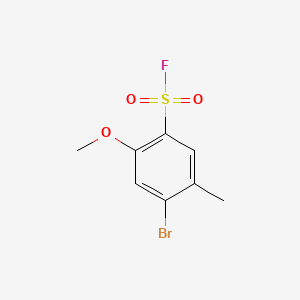
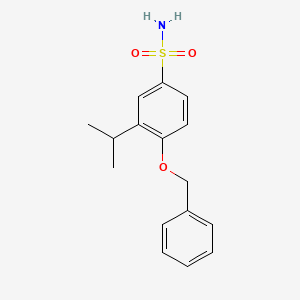
aminedihydrochloride](/img/structure/B13518738.png)
